21(S)-Hydroxy Montelukast
Overview
Description
21(S)-Hydroxy Montelukast is a derivative of Montelukast, a selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. The addition of a hydroxy group at the 21st position enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21(S)-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxy group.
Biocatalytic Hydroxylation: Employing enzymes or microorganisms that can selectively hydroxylate Montelukast at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Chemical Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.
Biotechnological Approaches: Using genetically engineered microorganisms to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 21(S)-Hydroxy Montelukast can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group, reverting it to Montelukast.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Montelukast.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
21(S)-Hydroxy Montelukast has several applications in scientific research, including:
Chemistry: Studying the reactivity and stability of hydroxy derivatives of Montelukast.
Biology: Investigating the biological activity and potential therapeutic benefits of the compound.
Medicine: Exploring its use as a more effective treatment for asthma and allergic rhinitis due to its enhanced pharmacological properties.
Industry: Developing new formulations and delivery methods for Montelukast-based medications.
Mechanism of Action
The mechanism of action of 21(S)-Hydroxy Montelukast involves its interaction with leukotriene receptors. By blocking these receptors, the compound prevents leukotrienes from binding and triggering inflammatory responses. This results in reduced airway inflammation, decreased mucus production, and relaxation of bronchial muscles, thereby alleviating symptoms of asthma and allergic rhinitis.
Comparison with Similar Compounds
Montelukast: The parent compound, which lacks the hydroxy group at the 21st position.
Zafirlukast: Another leukotriene receptor antagonist used in asthma treatment.
Pranlukast: A leukotriene receptor antagonist with similar therapeutic uses.
Uniqueness: 21(S)-Hydroxy Montelukast stands out due to the presence of the hydroxy group, which enhances its pharmacological properties. This modification can lead to improved efficacy, better bioavailability, and potentially fewer side effects compared to its parent compound and other similar leukotriene receptor antagonists.
Properties
IUPAC Name |
2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNGXJVKOMERP-SIOAQITRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445590 | |
Record name | Montelukast M5a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184763-29-9 | |
Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Montelukast M5a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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